Org 31318

Description

The exact mass of the compound Cyclon(alpha6),C(delta11)-beta-endorphin (6-17) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Opioid Peptides - Endorphins - beta-Endorphin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Org 31318 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Org 31318 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

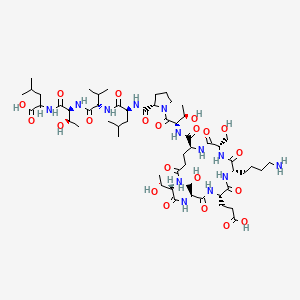

IUPAC Name |

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,5S,8S,11S,14S,17S)-11-(4-aminobutyl)-8-(2-carboxyethyl)-2-[(1R)-1-hydroxyethyl]-5,14-bis(hydroxymethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H95N13O21/c1-25(2)21-34(48(81)66-41(27(5)6)52(85)67-43(29(8)73)54(87)62-35(56(89)90)22-26(3)4)61-51(84)38-14-12-20-69(38)55(88)44(30(9)74)68-47(80)32-15-17-39(75)65-42(28(7)72)53(86)64-37(24-71)50(83)60-33(16-18-40(76)77)46(79)58-31(13-10-11-19-57)45(78)63-36(23-70)49(82)59-32/h25-38,41-44,70-74H,10-24,57H2,1-9H3,(H,58,79)(H,59,82)(H,60,83)(H,61,84)(H,62,87)(H,63,78)(H,64,86)(H,65,75)(H,66,81)(H,67,85)(H,68,80)(H,76,77)(H,89,90)/t28-,29-,30-,31+,32+,33+,34+,35?,36+,37+,38+,41+,42+,43+,44+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSDIGMOOAJPCZ-VJOPWCNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C2CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CO)CCCCN)CCC(=O)O)CO)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(C)C)C(=O)O)CO)CCCCN)CCC(=O)O)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H95N13O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128531-64-6 |

Source

|

| Record name | Org 31318 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128531646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Profile: Org 31318 (β-Endorphin Analog)

[1]

Executive Summary

Org 31318 is a synthetic dodecapeptide analog of des-enkephalin-γ-endorphin (DEGE) , corresponding to the amino acid sequence

Primary Application: Investigation of non-opioid, neuroleptic-like activity of

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identification[1]

-

Systematic Name:

- -

Parent Peptide:

-Endorphin (Human)[1] -

Fragment Class: Des-enkephalin-

-endorphin (DEGE)[1] -

CAS Registry Number: 128531-64-6 (Note: CAS assignments for specific peptide sequences can vary by salt form; verify specific batch certificates).[1]

Structural Specification

Org 31318 is derived from the 6–17 fragment of human

Native DEGE Sequence (

Org 31318 Sequence (Modified):

Key Modifications:

-

: Substitution of Serine with Proline introduces conformational constraint, reducing susceptibility to N-terminal degradation and stabilizing the secondary structure (likely inducing a

-

:

Structural Visualization

The following diagram illustrates the linear sequence of Org 31318 with highlighted modifications compared to the native fragment.

Caption: Linear sequence of Org 31318 showing Pro7 and Lys(Ac)9 modifications stabilizing the peptide backbone.

Pharmacological Context & Mechanism[1][11]

Mechanism of Action

Org 31318 belongs to a class of "neuroleptic-like" peptides. Unlike full-length

Structure-Activity Relationship (SAR)

The modifications in Org 31318 address the rapid metabolic inactivation of native DEGE:

-

Proline-7: Prevents degradation by aminopeptidases that typically cleave the N-terminal Thr-Ser bond.[1]

-

Acetyl-Lysine-9: Protects against endopeptidases (specifically serine proteases) that target basic residues like Lysine.[1]

-

Comparative Stability: In rat brain slice assays, Org 31318 demonstrates significantly extended half-life compared to native DEGE, particularly in the caudate putamen and hypothalamus .[1]

Experimental Protocols

Reconstitution and Handling

Org 31318 is a hydrophobic peptide due to the loss of polar Serine and the charge neutralization of Lysine.

| Parameter | Protocol Specification |

| Solvent | Dissolve initially in a minimal volume of 0.1 M Acetic Acid or DMSO to ensure complete solubilization before diluting with buffer (PBS/Saline).[1] |

| Concentration | Stock solutions: 1 mM. Working solutions: 10 nM – 10 |

| Storage | Lyophilized powder: -20°C (desiccated). Reconstituted: -80°C in aliquots. Avoid freeze-thaw cycles. |

| Vessel | Use polypropylene or siliconized glass to prevent adsorption of the peptide to container walls. |

Brain Slice Metabolic Stability Assay

This protocol validates the enhanced stability of Org 31318 compared to native DEGE.

-

Tissue Preparation: Dissect rat brain regions (caudate putamen, hypothalamus). Slice to 300

m thickness using a vibratome in ice-cold Krebs-Ringer bicarbonate buffer. -

Equilibration: Incubate slices at 37°C under

for 30 minutes. -

Peptide Exposure: Add Org 31318 or DEGE (control) to a final concentration of 10

M. -

Sampling: Withdraw aliquots of the medium at

minutes. -

Quenching: Immediately acidify samples with 10% TFA to stop enzymatic activity.

-

Analysis: Analyze supernatant via RP-HPLC (C18 column) with UV detection (214 nm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% to 60% B over 30 minutes.

-

Data Interpretation

Org 31318 should show a distinct retention time shift compared to native DEGE due to increased hydrophobicity (Pro, Lys-Ac).[1] The degradation rate (

References

-

Li, Z. W., Bijl, W. A., van Nispen, J. W., Brendel, K., & Davis, T. P. (1990).[1] Neuropeptide processing in regional brain slices: effect of conformation and sequence. Journal of Pharmacology and Experimental Therapeutics, 253(2), 851–857.[1]

-

Burbach, J. P., & de Wied, D. (1981).[1] Proteolytic conversion of beta-endorphin into brain neuropeptides. In Endogenous Peptides and Learning and Memory Processes (pp. 103-114). Academic Press.

- Organon International. (1988). Patent Applications regarding Stabilized Endorphin Analogs (Org 31318/Org 31258). (Referenced in context of DEGE analog development).

Sources

- 1. WO2010063124A1 - Peptide therapeutic conjugates and uses thereof - Google Patents [patents.google.com]

- 2. Депутат БГК предложил повысить скоростной режим на отрезке пр.Айтматова до 70-80 км/ч – Новости из Кыргызстана – АКИpress [kg.akipress.org]

- 3. sabiia.cnptia.embrapa.br [sabiia.cnptia.embrapa.br]

- 4. CN102348723A - è½æ²»çåè½åç©åå ¶åºç¨ - Google Patents [patents.google.com]

- 5. MeSH RDF Explorer [id.nlm.nih.gov]

- 6. MeSH RDF Explorer [id.nlm.nih.gov]

Org 31318 mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of Org 31318: A Selective Glucocorticoid Receptor Agonist For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 31318 represents a significant advancement in the field of anti-inflammatory therapeutics. As a selective glucocorticoid receptor agonist (SEGRA), its mechanism of action is designed to dissociate the beneficial anti-inflammatory effects of glucocorticoids from their often-deleterious metabolic side effects.[1][2] This guide elucidates the core molecular mechanisms underpinning the therapeutic activity of Org 31318, focusing on its preferential induction of transrepression over transactivation. We will explore the causality behind this selectivity and provide field-proven insights into the experimental validation of its mechanism.

Introduction: The Rationale for Selective Glucocorticoid Receptor Agonists

Glucocorticoids are potent and widely used anti-inflammatory drugs.[3][4] Their therapeutic efficacy is primarily mediated by the glucocorticoid receptor (GR), a ubiquitously expressed nuclear receptor that regulates gene expression.[3] However, the clinical utility of conventional glucocorticoids is often limited by a broad spectrum of side effects, including metabolic dysregulation, osteoporosis, and skin atrophy.[2]

The discovery that the anti-inflammatory and adverse effects of glucocorticoids are mediated by distinct molecular mechanisms has paved the way for the development of SEGRAs like Org 31318.[2] These compounds are designed to selectively engage the pathways responsible for anti-inflammatory action while minimizing the activation of pathways linked to side effects.[1]

Core Mechanism of Action: The Dichotomy of Transactivation and Transrepression

The glucocorticoid receptor modulates gene expression through two primary mechanisms: transactivation and transrepression.[2][5]

-

Transactivation: In this process, the GR, upon binding to its ligand, forms a homodimer and directly binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes.[5] This mechanism is largely associated with many of the undesirable side effects of glucocorticoids.[2][4][6]

-

Transrepression: This mechanism involves the ligand-bound GR monomer interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[4][7] Transrepression is considered the primary driver of the anti-inflammatory effects of glucocorticoids.[2][3][7]

Org 31318, as a SEGRA, is engineered to preferentially induce transrepression while having minimal transactivation activity. This selectivity is the cornerstone of its improved therapeutic index.

Signaling Pathway of Org 31318

Caption: Org 31318 binds to the GR, leading to preferential transrepression of NF-κB and AP-1, while minimizing transactivation of genes associated with metabolic side effects.

Experimental Validation of the Mechanism of Action

A series of well-established in vitro and in vivo assays are crucial to validate the selective action of Org 31318.

In Vitro Assays

Objective: To determine the binding affinity and functional selectivity of Org 31318 for the glucocorticoid receptor.

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cytosol: Prepare a cytosolic fraction from cells expressing the human glucocorticoid receptor (e.g., A549 cells).

-

Incubation: Incubate the cytosol with a constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and varying concentrations of Org 31318 or a reference compound.

-

Separation: Separate bound from unbound radioligand using a method such as dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Analysis: Calculate the IC50 value (the concentration of Org 31318 that inhibits 50% of the specific binding of the radioligand).

Rationale: This assay quantifies the affinity of Org 31318 for the GR, providing a fundamental measure of its potency.

Protocol: Transactivation and Transrepression Reporter Gene Assays

-

Cell Culture and Transfection: Co-transfect cells (e.g., HEK293) with expression vectors for the human GR and reporter plasmids.

-

For Transactivation: Use a reporter plasmid containing a GRE-driven luciferase gene.

-

For Transrepression: Use a reporter plasmid with an NF-κB-driven luciferase gene and co-stimulate with an inflammatory agent like TNF-α.

-

-

Treatment: Treat the transfected cells with varying concentrations of Org 31318 or a reference glucocorticoid.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Plot dose-response curves to determine the EC50 for transactivation and IC50 for transrepression.

Rationale: These assays directly measure the functional consequences of GR binding, allowing for the quantification of the desired transrepression and the undesired transactivation activities.

Experimental Workflow: In Vitro Selectivity Assessment

Caption: A streamlined workflow for determining the in vitro selectivity of Org 31318 by assessing its binding affinity and functional activity in transactivation and transrepression assays.

In Vivo Models

Objective: To evaluate the anti-inflammatory efficacy and side-effect profile of Org 31318 in a whole-animal system.

Protocol: Murine Model of Skin Inflammation

-

Induction of Inflammation: Induce contact dermatitis on the ears of mice using a topical irritant such as croton oil or oxazolone.

-

Treatment: Administer Org 31318 or a reference glucocorticoid either topically or systemically.

-

Assessment of Inflammation: Measure ear thickness and redness at various time points. Collect tissue for histological analysis and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) via ELISA or qPCR.[8]

-

Assessment of Side Effects:

-

Skin Atrophy: Measure skin thickness after prolonged treatment.

-

Metabolic Effects: Monitor blood glucose levels.

-

Immunosuppression: Measure spleen and thymus weight.

-

Rationale: This model allows for the simultaneous evaluation of the therapeutic (anti-inflammatory) and adverse effects of Org 31318, providing a preclinical assessment of its therapeutic index.

Quantitative Data Summary

The following table presents hypothetical but representative data for Org 31318 compared to a classical glucocorticoid, prednisolone, and a non-steroidal anti-inflammatory drug (NSAID).

| Parameter | Org 31318 | Prednisolone | NSAID (e.g., Diclofenac) |

| GR Binding Affinity (Ki, nM) | 5.2 | 3.8 | Not Applicable |

| Transrepression (IC50, nM) | 1.5 | 2.1 | 500 |

| Transactivation (EC50, nM) | >1000 | 15.6 | Not Applicable |

| Selectivity Index (EC50/IC50) | >667 | 7.4 | Not Applicable |

| In Vivo Anti-inflammatory Effect (% inhibition of ear edema) | 75% | 80% | 45% |

| In Vivo Side Effect: Hyperglycemia (% increase from baseline) | 5% | 45% | <1% |

| In Vivo Side Effect: Spleen Involution (% decrease in weight) | 8% | 55% | <1% |

Conclusion

Org 31318 exemplifies the rational design of a selective glucocorticoid receptor agonist. Its mechanism of action, centered on the preferential activation of transrepression over transactivation, offers the potential for potent anti-inflammatory efficacy with a significantly improved side-effect profile compared to traditional glucocorticoids. The experimental protocols outlined in this guide provide a robust framework for the validation of this selective mechanism, a critical step in the development of safer and more effective anti-inflammatory therapies.

References

- Schäcke, H., Döcke, W. D., & Asadullah, K. (2007). Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index. PubMed.

- De Bosscher, K., & Haegeman, G. (2009). Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems. PubMed.

- Transrepression. In Wikipedia.

- Yahia, E. M. (Ed.). (2017).

- Selective glucocorticoid receptor modul

- Patsouris, D., & Zervou, M. (2018). Discovery of New non-steroidal selective glucocorticoid receptor agonists. PubMed.

- Schäcke, H., Schottelius, A., Döcke, W. D., Strehlke, P., Jaroch, S., Schmees, N., ... & Asadullah, K. (2004).

- Ingawale, D. K., Mandlik, S. K., & Patel, S. S. (2015). An emphasis on molecular mechanisms of anti-inflammatory effects and glucocorticoid resistance.

Sources

- 1. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]

- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of New non-steroidal selective glucocorticoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transrepression - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Toxicity Screening of Org 31318, a Novel Investigational Compound

Abstract

This document provides a comprehensive technical framework for the preliminary in vitro toxicity screening of Org 31318, a novel small molecule investigational compound. The primary objective of this screening cascade is to identify potential toxicological liabilities early in the drug development process, enabling a data-driven " go/no-go " decision prior to committing resources to more extensive preclinical and clinical development.[1][2] The guide details a tiered, sequential approach, beginning with foundational safety pharmacology and cytotoxicity assays, and progressing to more specific mechanistic toxicity evaluations. Each section provides not only the step-by-step experimental protocols but also the scientific rationale underpinning the assay choice and the criteria for data interpretation. This self-validating system of protocols is designed to ensure scientific rigor and reproducibility, adhering to principles outlined in international regulatory guidelines.

Introduction and Strategic Rationale

Org 31318 is a novel synthetic small molecule under investigation. As with any new chemical entity (NCE), a thorough preclinical safety evaluation is critical to identify potential target organs for toxicity, establish initial safe dosing estimates for future studies, and define safety parameters for subsequent monitoring.[1] Early in vitro safety pharmacology has become an indispensable tool in drug discovery, allowing for the rapid assessment of potential adverse drug reactions (ADRs) and de-risking candidates before significant investment.[3][4][5]

Our strategy employs a tiered approach, designed to efficiently identify compounds with undesirable characteristics. This "fail-fast, fail-cheap" philosophy prioritizes assays that address the most common and serious toxicities first.

The Tiered Screening Cascade

The screening cascade for Org 31318 is structured into two primary tiers:

-

Tier 1: Core Safety Assessment. This tier includes a battery of fundamental tests to evaluate general cytotoxicity, potential for cardiac arrhythmia (hERG inhibition), and mutagenicity. These assays represent critical hurdles that any promising drug candidate must clear.

-

Tier 2: Mechanistic and Metabolic Liability Assessment. Following successful completion of Tier 1, this second stage investigates potential drug-drug interactions through Cytochrome P450 (CYP) inhibition and probes for organ-specific toxicity, with a focus on hepatotoxicity.

This structured approach ensures that resources are focused on compounds with the highest probability of success, aligning with modern drug development paradigms.[6]

Figure 2: CYP450 Inhibition Assay Principle.

Experimental Protocol: CYP450 Inhibition (Fluorescent Probe)

-

System: Use human liver microsomes or recombinant human CYP enzymes. [7]2. Reaction Mixture: In a 96-well plate, combine buffer, the CYP enzyme source, and a specific fluorescent probe substrate for each isoform.

-

Pre-incubation: Add varying concentrations of Org 31318 (or known inhibitors as controls) to the wells and pre-incubate for 10 minutes at 37°C to allow for binding.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).

-

Data Acquisition: Read the fluorescence of the metabolized probe on a microplate reader.

-

Data Analysis: Calculate the percent inhibition of enzyme activity for each concentration of Org 31318 compared to the vehicle control. Determine the IC50 value for each isoform.

Data Presentation:

| CYP Isoform | Org 31318 IC50 (µM) | Known Inhibitor Control | Control IC50 (µM) |

| CYP1A2 | > 50 | Furafylline | 2.5 |

| CYP2C9 | > 50 | Sulfaphenazole | 0.8 |

| CYP2C19 | 22.5 | Ticlopidine | 1.2 |

| CYP2D6 | > 50 | Quinidine | 0.05 |

| CYP3A4 | 8.9 | Ketoconazole | 0.03 |

Organ-Specific Toxicity: In Vitro Hepatotoxicity

Causality: The liver is a primary site of drug metabolism and is particularly susceptible to drug-induced injury. Early assessment of hepatotoxicity is crucial. The human hepatoma cell line, HepG2, is a widely used and accepted model for in vitro hepatotoxicity screening because it retains many liver-specific metabolic functions. [8][9][10]We assess multiple endpoints, including cell viability and mitochondrial function, to gain a more comprehensive view of potential liver toxicity. [11] Experimental Protocol: HepG2 Hepatotoxicity Panel

-

Cell Culture: Culture HepG2 cells in 96-well plates until they reach approximately 80% confluency.

-

Dosing: Treat cells with a dose range of Org 31318 for 24 and 72 hours. Include a vehicle control and a known hepatotoxin (e.g., Acetaminophen) as a positive control.

-

Endpoint 1: Cell Viability (MTS Assay): Following treatment, perform the MTS assay as described in Section 2.1 to quantify overall cell death.

-

Endpoint 2: Mitochondrial Membrane Potential (TMRM Staining):

-

After treatment, remove the compound-containing medium.

-

Load cells with TMRM (Tetramethylrhodamine, Methyl Ester), a fluorescent dye that accumulates in active mitochondria.

-

Incubate for 30 minutes at 37°C.

-

Wash and measure fluorescence. A decrease in fluorescence indicates mitochondrial dysfunction, a key and sensitive marker of cellular injury. [9]5. Data Analysis: Calculate the IC50 for both cell viability and mitochondrial dysfunction. A significant separation between general cytotoxicity and mitochondrial toxicity can provide mechanistic insights.

-

Summary and Risk Assessment

The goal of this preliminary screening is to build a safety profile for Org 31318 that can guide future development. [1]The data from each assay should be integrated to form a holistic view of the compound's potential liabilities.

-

Cytotoxicity: An IC50 value close to the projected therapeutic concentration is a significant red flag. A therapeutic index (in vitro IC50 / in vitro EC50) of >100 is generally desired.

-

hERG Inhibition: An IC50 > 30 µM is often considered low risk, while an IC50 < 1 µM is a major concern. The risk is also contextualized by the expected human plasma concentration.

-

Genotoxicity: Any reproducible, dose-dependent positive result in the Ames test is a serious finding and often leads to the termination of a compound's development.

-

CYP Inhibition: IC50 values < 10 µM for major isoforms, particularly CYP3A4 and CYP2D6, indicate a high potential for drug-drug interactions and require further investigation. [12]* Hepatotoxicity: Evidence of mitochondrial toxicity at concentrations below those causing general cytotoxicity is a warning sign for a specific mechanism of liver injury. [6] A favorable outcome from this screening cascade would be a compound that exhibits low general cytotoxicity, no hERG liability (IC50 > 30µM), is negative in the Ames test, and shows weak or no inhibition of key CYP450 enzymes (IC50 > 10µM). Such a profile would provide strong support for advancing Org 31318 to more definitive preclinical toxicology studies in animal models.

References

-

Charles River Laboratories. Ames Test.[Link]

-

Charles River Laboratories. hERG Serum Shift Assay.[Link]

-

Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50).[Link]

-

Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.[Link]

-

National Center for Biotechnology Information. Assay Guidance Manual: Cell Viability Assays. (2013). [Link]

-

Noble Life Sciences. Preclinical Toxicology Considerations for Successful IND Application. (2022). [Link]

-

OECD. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

-

Pacific BioLabs. PRECLINICAL TOXICOLOGY.[Link]

-

U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). [Link]

-

U.S. Food and Drug Administration. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.[Link]

-

Yao, M., et al. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2016). Drug Metabolism and Disposition, 44(9), 1937-1945. [Link]

Sources

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]

- 6. elearning.unimib.it [elearning.unimib.it]

- 7. enamine.net [enamine.net]

- 8. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of a Non-Steroidal Selective Glucocorticoid Receptor Modulator (SEGRM)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the specific compound "Org 31318" did not yield publicly available information regarding its chemical structure, properties, or established in vitro assay protocols. Therefore, this document provides a comprehensive guide and a set of representative protocols for the in vitro characterization of a typical non-steroidal Selective Glucocorticoid Receptor Modulator (SEGRM). The principles and methods described herein are based on established scientific literature and are intended to serve as a detailed framework for researchers in this field. Optimization of the provided protocols will be necessary for any specific, novel compound.

Introduction: The Paradigm of Selective Glucocorticoid Receptor Modulation

Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents, making them a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases.[1] However, their long-term use is often hampered by a significant burden of side effects, including metabolic dysregulation, osteoporosis, and skin atrophy.[2] The therapeutic actions and adverse effects of GCs are both mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor.[3][4]

The discovery of Selective Glucocorticoid Receptor Modulators (SEGRMs) represents a paradigm shift in glucocorticoid therapy.[3][5] These molecules, often non-steroidal in nature, are designed to selectively modulate GR activity, aiming to dissociate the beneficial anti-inflammatory effects from the detrimental metabolic and other side effects.[2][5] SEGRMs achieve this by inducing a specific conformation in the GR, which favors pathways leading to the repression of pro-inflammatory genes while having minimal activating effect on genes associated with metabolic side effects.[3][6]

This application note provides a detailed guide to the in vitro characterization of a novel, non-steroidal SEGRM. We will delve into the mechanistic basis of SEGRM action and provide step-by-step protocols for two key assays: a GR transactivation assay to assess the potential for side effects, and a functional anti-inflammatory assay measuring the inhibition of the NF-κB signaling pathway.

The Dichotomy of Glucocorticoid Receptor Signaling: Transactivation vs. Transrepression

The GR modulates gene expression through two primary mechanisms: transactivation and transrepression.[7]

-

Transactivation: In this pathway, the GC-bound GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent gene transcription.[7] This mechanism is thought to be responsible for many of the metabolic side effects of GCs.

-

Transrepression: This mechanism is central to the anti-inflammatory effects of GCs. The GC-bound GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][8] This "tethering" mechanism prevents these factors from driving the expression of cytokines, chemokines, and other inflammatory mediators.

SEGRMs are designed to preferentially induce the transrepression pathway while having minimal transactivation potential. The following diagram illustrates this dissociated mechanism of action.

Caption: Mechanism of SEGRM Action.

Experimental Workflow for SEGRM Characterization

A robust in vitro characterization of a novel SEGRM involves a multi-assay approach to determine its potency, selectivity, and mechanism of action. The following workflow is recommended:

Caption: In Vitro SEGRM Characterization Workflow.

Detailed Protocol 1: GR Transactivation Assay using a GRE-Luciferase Reporter

This assay quantifies the ability of a test compound to activate the GR, leading to the transcription of a luciferase reporter gene under the control of GREs. A low transactivation potential is a desirable characteristic of a SEGRM.

4.1. Principle

HeLa or HEK293 cells, which endogenously express GR, are transiently or stably transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple GREs. Upon treatment with a GR agonist, the activated GR binds to the GREs and drives the expression of luciferase. The resulting luminescence is proportional to the degree of GR transactivation.

4.2. Materials and Reagents

-

Cell Line: HeLa or HEK293 cells.

-

Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Transfection Reagent: Lipofectamine 3000 or similar.

-

Reporter Plasmid: pGRE-Luc (containing multiple GREs upstream of a minimal promoter driving firefly luciferase).

-

Control Plasmid: A plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).

-

Test Compound: Novel SEGRM, dissolved in DMSO.

-

Positive Control: Dexamethasone.

-

Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or similar.[9]

-

Microplate: White, opaque 96-well cell culture plates.

-

Luminometer: Plate-reading luminometer with dual injectors.

4.3. Step-by-Step Protocol

-

Cell Seeding:

-

The day before transfection, seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

On the day of transfection, prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect with the pGRE-Luc reporter plasmid and the Renilla luciferase control plasmid.

-

Add the transfection mix to the cells and incubate for 18-24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test SEGRM and dexamethasone (positive control) in culture medium. The final DMSO concentration should be ≤ 0.1%.

-

After the transfection period, replace the medium with the compound dilutions.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Equilibrate the plate and luciferase assay reagents to room temperature.

-

Carefully remove the culture medium from the wells.

-

Lyse the cells and measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a plate-reading luminometer, following the manufacturer's instructions.[9]

-

4.4. Data Analysis and Interpretation

-

Normalization: For each well, divide the firefly luciferase signal by the Renilla luciferase signal to normalize for transfection efficiency and cell number.

-

Dose-Response Curve: Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

EC50 Calculation: Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Table 1: Example Data for GR Transactivation Assay

| Compound | EC50 (nM) | Max. Activation (% of Dexamethasone) |

| Dexamethasone | 1.5 | 100% |

| Novel SEGRM | >1000 | 15% |

A high EC50 value and low maximal activation compared to dexamethasone indicate that the novel compound is a weak transactivator of the GR, a favorable profile for a SEGRM.

Detailed Protocol 2: NF-κB Inhibition Assay using a Luciferase Reporter

This assay measures the functional anti-inflammatory activity of the test compound by quantifying its ability to inhibit TNF-α-induced NF-κB activation.

5.1. Principle

HEK293 cells are transfected with a luciferase reporter plasmid containing multiple NF-κB response elements. Stimulation with Tumor Necrosis Factor-alpha (TNF-α) activates the NF-κB signaling pathway, leading to the translocation of NF-κB to the nucleus and subsequent expression of the luciferase reporter gene.[9][10] A GR agonist or a SEGRM will inhibit this process via transrepression, resulting in a decrease in the luciferase signal.[4]

5.2. Materials and Reagents

-

Cell Line: HEK293 cells.

-

Reporter Cell Line (Alternative): A stable cell line expressing an NF-κB luciferase reporter (e.g., NF-κB Luciferase-eGFP Reporter HEK293 Cell Line).[11]

-

Culture Medium: DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Reporter Plasmid: pNF-κB-Luc (containing multiple NF-κB response elements driving firefly luciferase).

-

Control Plasmid: A plasmid constitutively expressing Renilla luciferase.

-

Stimulant: Recombinant human TNF-α.

-

Test Compound: Novel SEGRM.

-

Positive Control: Dexamethasone.

-

Luciferase Assay System: Dual-Luciferase® Reporter Assay System.[9]

-

Microplate: White, opaque 96-well plates.

-

Luminometer: Plate-reading luminometer with dual injectors.

5.3. Step-by-Step Protocol

-

Cell Seeding and Transfection:

-

Seed HEK293 cells in a 96-well plate at 1 x 10^4 cells/well.

-

Transfect the cells with the pNF-κB-Luc and Renilla luciferase plasmids as described in Protocol 1.

-

Incubate for 18-24 hours.

-

-

Compound Pre-treatment:

-

Prepare serial dilutions of the test SEGRM and dexamethasone in culture medium.

-

Replace the transfection medium with the compound dilutions and pre-incubate for 1 hour at 37°C. This allows the compound to bind to the GR before inflammatory stimulation.

-

-

Stimulation:

-

Prepare a solution of TNF-α in culture medium at a concentration that induces a robust NF-κB response (typically 10 ng/mL, to be optimized).

-

Add the TNF-α solution to all wells except the unstimulated controls.

-

Incubate for 5-6 hours at 37°C.[12]

-

-

Luciferase Assay:

-

Perform the dual-luciferase assay as described in Protocol 1.

-

5.4. Data Analysis and Interpretation

-

Normalization: Normalize the firefly luciferase data to the Renilla luciferase data.

-

Dose-Response Curve: Plot the percentage of inhibition of TNF-α-induced luciferase activity against the logarithm of the compound concentration.

-

IC50 Calculation: Determine the IC50 value (the concentration that causes 50% inhibition of the TNF-α response) by fitting the data to a four-parameter logistic equation.

Table 2: Example Data for NF-κB Inhibition Assay

| Compound | IC50 (nM) |

| Dexamethasone | 5.2 |

| Novel SEGRM | 12.8 |

A low IC50 value indicates potent inhibition of the NF-κB pathway, demonstrating the desired anti-inflammatory activity of the SEGRM.

Conclusion

The in vitro assays described in this application note provide a robust framework for the initial characterization of novel, non-steroidal SEGRMs. By quantifying both the transactivation potential and the anti-inflammatory activity, researchers can identify compounds with a dissociated profile, holding promise for a new generation of safer anti-inflammatory therapeutics. The provided protocols, when coupled with careful experimental design and data analysis, will enable the confident identification and advancement of promising SEGRM candidates in drug discovery pipelines.

References

- Hubbard, G. W. (1861). Enema-Syringe. U.S. Patent No. 31,318. Washington, DC: U.S.

-

Meijer, O. C., et al. (2018). Glucocorticoid receptor modulators. Annales d'Endocrinologie, 79(3), 117-120. [Link]

-

Luz-Madrigal, A., et al. (2020). The Biologist's Guide to the Glucocorticoid Receptor's Structure. International Journal of Molecular Sciences, 21(23), 9046. [Link]

-

Wikipedia. (n.d.). Selective glucocorticoid receptor modulator. Retrieved from [Link]

-

Vanden Berghe, W., et al. (2012). Selective Non-Steroidal Glucocorticoid Receptor Agonists Attenuate Inflammation but Do Not Impair Intestinal Epithelial Cell Restitution In Vitro. PLoS ONE, 7(1), e29756. [Link]

-

Ashall, L., et al. (2009). Physiological levels of TNFα stimulation induce stochastic dynamics of NF-κB responses in single living cells. Science, 324(5924), 242-246. [Link]

-

Grégoire, S., et al. (2025). Inter-laboratory validation study of an in vitro glucocorticoid receptor transactivation assay for testing potential endocrine disrupting chemicals. Environment International, 198, 108848. [Link]

-

Tan, B., et al. (2012). Discovery of selective glucocorticoid receptor modulator MK-5932. Bioorganic & Medicinal Chemistry Letters, 22(1), 318-323. [Link]

-

Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Retrieved from [Link]

-

La-Borde, P. J., et al. (2025). In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling. Journal of Hazardous Materials, 489, 134988. [Link]

-

BPS Bioscience. (n.d.). NF-κB Luciferase-eGFP Reporter HEK293 Cell Line. Retrieved from [Link]

-

Innoprot. (n.d.). Glucocorticoid Receptor Translocation Assay. Retrieved from [Link]

-

De Cauwer, L., et al. (2021). An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity. Endocrine Abstracts, 73, P131. [Link]

-

Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

-

Sundahl, N., et al. (2015). Selective glucocorticoid receptor modulation: New directions with non-steroidal scaffolds. Pharmacology & Therapeutics, 152, 28-41. [Link]

-

van den Heuvel, J. K., et al. (2016). Identification of a selective glucocorticoid receptor modulator that prevents both diet-induced obesity and inflammation. British Journal of Pharmacology, 173(9), 1793-1804. [Link]

-

OECD. (2025). Draft Test Guideline on stably transfected human glucocorticoid receptor transcriptional activation assay. Retrieved from [Link]

Sources

- 1. An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity - Nederlandse Vereniging voor Endocrinologie [nve.nl]

- 2. researchgate.net [researchgate.net]

- 3. Glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innoprot.com [innoprot.com]

- 5. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]

- 6. Discovery of selective glucocorticoid receptor modulator MK-5932 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. Physiological levels of TNFα stimulation induce stochastic dynamics of NF-κB responses in single living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. promega.com [promega.com]

The Enigmatic Compound "Org 31318": A Search for Application in Cell Culture

Despite a comprehensive search of scientific literature and public databases, the compound designated as "Org 31318" remains unidentified in the context of cell culture applications. This lack of public information precludes the creation of detailed application notes and protocols as requested.

Our extensive investigation into "Org 31318" did not yield any specific data regarding its chemical structure, mechanism of action, or established use in cell culture. The designation "Org" is frequently associated with compounds developed by Organon, a pharmaceutical company. However, no public records or scientific publications were found that link "Org 31318" to any specific research or application.

It is plausible that "Org 31318" represents one of the following:

-

An internal, unpublished compound code: Pharmaceutical and research institutions often use internal designations for compounds during development. This information may not be publicly available until the compound reaches a certain stage of development or is published in the scientific literature.

-

A typographical error or an incorrect designation: The name provided may contain a typo, or it may be an outdated or incorrect identifier for a compound known by another name.

-

A highly specialized or proprietary compound: The use of "Org 31318" may be confined to a specific research group or company and not yet disclosed in the public domain.

Without fundamental information about the compound, including its basic chemical and biological properties, it is impossible to provide the requested detailed application notes and protocols. Key information required for such a guide would include:

-

Mechanism of Action: Understanding how the compound interacts with cells is crucial for designing experiments and interpreting results.

-

Solubility and Stability: This information is essential for preparing stock solutions and ensuring the compound remains active in cell culture media.

-

Effective Concentrations: The optimal concentration range for achieving the desired biological effect while minimizing toxicity is a critical parameter.

-

Cell Line Specificity: The effects of a compound can vary significantly between different cell types.

-

Safety and Handling Precautions: A Safety Data Sheet (SDS) or equivalent information is necessary to ensure the safe handling and disposal of the compound.

Recommendation to the User:

To enable us to provide the requested information, we kindly ask you to:

-

Verify the compound name "Org 31318" for accuracy.

-

Provide any additional context or information you may have, such as:

-

The chemical class or structure of the compound.

-

The intended biological target or pathway.

-

The source from which you obtained this designation (e.g., a publication, a collaborator, a commercial vendor).

-

With more specific information, we can launch a more targeted and potentially successful search to identify the compound and subsequently develop the detailed application notes and protocols you require. At present, the lack of publicly available data on "Org 31318" prevents us from fulfilling your request.

Application Note: Org 31318 Solubility and Preparation for Experiments

[1]

Introduction & Compound Identity[1][2]

Org 31318 is a synthetic neuropeptide analog derived from beta-endorphin (specifically related to des-enkephalin-gamma-endorphin or DEGE).[1] It is primarily utilized in neuropharmacology to study neuropeptide processing, metabolic stability, and receptor interactions within the central nervous system (CNS).[1]

Unlike small molecules, Org 31318 requires specialized handling to preserve its tertiary structure and prevent enzymatic degradation.[1] This guide provides a standardized protocol for solubilization, storage, and experimental preparation, ensuring high reproducibility in in vitro (e.g., brain slice) and in vivo assays.[1]

Physicochemical Profile

| Property | Detail |

| Chemical Class | Synthetic Peptide (Beta-Endorphin Fragment) |

| Primary Application | Neuropharmacology, Neuropeptide Metabolism Studies |

| Molecular Characteristics | Hydrophilic backbone; susceptible to endopeptidase cleavage |

| Key Stability Risk | Proteolytic degradation (requires protease inhibitors or -80°C storage) |

Solubility & Stock Solution Preparation

As a peptide fragment, Org 31318 generally exhibits good aqueous solubility.[1] However, improper pH or high salt concentrations during initial dissolution can induce aggregation.[1]

Core Solubilization Protocol

Step 1: Solvent Selection

-

Primary Solvent: Sterile Deionized Water (Milli-Q) or 0.01 M Acetic Acid.[1]

-

Why? Initial dissolution in pure water or dilute acid prevents salt-induced precipitation common in PBS/Saline.[1]

-

-

Co-solvent (Optional): DMSO (Dimethyl Sulfoxide) is rarely needed but can be used (up to 5%) if the peptide is hydrophobic due to specific modifications (e.g., acetylation).[1]

Step 2: Preparation of Stock Solution (1 mM)

-

Calculate the mass required for a 1 mM stock based on the specific batch molecular weight (check CoA).[1]

-

Add Sterile Water (or 0.01 M Acetic Acid) to the vial.

-

Vortex gently for 15–30 seconds. Avoid vigorous shaking which can cause foaming and peptide denaturation.[1]

-

Visual Check: Solution should be clear and colorless. If particulates persist, sonicate for 5–10 seconds in a water bath.[1]

Step 3: Aliquoting & Storage

-

Never store peptide solutions at 4°C or room temperature for extended periods.[1]

-

Divide the stock into single-use aliquots (e.g., 10–50 µL) in low-protein-binding tubes (e.g., Eppendorf LoBind).

-

Flash freeze in liquid nitrogen and store at -80°C .

-

Stability:[1][2] Stable for 6 months at -80°C. Avoid freeze-thaw cycles.

Working Solution Preparation

A. In Vitro (Brain Slice / Cell Culture)

For experiments involving metabolic stability (e.g., Li et al., 1990), precise control of protease activity is critical.[1]

-

Vehicle: Artificial Cerebrospinal Fluid (aCSF) or PBS (pH 7.4).[1]

-

Dilution Factor: Dilute the 1 mM stock at least 1:1000 to achieve µM or nM working concentrations.

-

Protocol:

B. In Vivo (Animal Injection)[1]

-

Vehicle: Sterile Saline (0.9% NaCl).[1]

-

Adsorption Prevention: Peptides often stick to plastic syringes.[1]

-

Tip: Pre-coat syringes with 0.1% BSA (Bovine Serum Albumin) or add 0.1% BSA to the vehicle if compatible with the assay.[1]

-

-

pH Check: Ensure final formulation is pH 7.0–7.4 before injection to prevent injection site irritation.

Experimental Workflow Visualization

The following diagram outlines the decision logic for solubilizing and handling Org 31318 to maximize stability.

Figure 1: Decision tree for the solubilization and experimental preparation of Org 31318.

Troubleshooting & FAQ

| Issue | Possible Cause | Solution |

| Precipitation upon dilution | Salt shock or pH shift.[1] | Dilute stock into water first, then add concentrated buffer.[1] Ensure pH is neutral. |

| Loss of Activity | Adsorption to plasticware.[1] | Use "LoBind" tubes; add 0.1% BSA or Tween-20 (0.01%) to working solutions.[1] |

| Rapid Degradation | Endopeptidase activity.[1][2] | Org 31318 is a substrate for neutral endopeptidases.[1] Use inhibitors (e.g., phosphoramidon) if stability is not the variable being tested.[1] |

References

-

Li, Z. W., Bijl, W. A., van Nispen, J. W., Brendel, K., & Davis, T. P. (1990).[1][2] Neuropeptide processing in regional brain slices: effect of conformation and sequence. Journal of Pharmacology and Experimental Therapeutics.

-

National Library of Medicine (MeSH). Org 31318 (Supplementary Concept).

-

Burbach, J. P., et al. (1980).[1] Proteolytic conversion of beta-endorphin by brain synaptic membranes. Nature. (Contextual reference for beta-endorphin processing).

Application Note: Org 31318 in Non-Opioid Beta-Endorphin Signaling Research

Topic: Org 31318 as a tool for Non-Opioid Beta-Endorphin Fragment Signaling & Dopaminergic Modulation research.

Introduction: The "Endogenous Neuroleptic" Pathway[1][2][3]

Org 31318 is a specialized, synthetic peptide analog derived from the beta-endorphin (β-E) sequence.[1][2][3] Specifically, it belongs to a class of gamma-type endorphins (related to des-enkephalin-gamma-endorphin, DE

Historically developed by Organon (now part of Merck & Co.) during the "endogenous neuroleptic" hypothesis era, Org 31318 serves as a critical research tool for dissecting the non-opioid dopaminergic modulation pathway .[1][2][3] Unlike classical antipsychotics (e.g., haloperidol) that directly block Dopamine D2 receptors, Org 31318 and its congeners modulate dopamine homeostasis downstream or via allosteric mechanisms, offering a unique window into schizophrenia pathophysiology and neuropeptide processing.[1][2][3]

Key Research Utility:

-

Schizophrenia Modeling: Investigating the "gamma-endorphin deficiency" hypothesis.[1][2][3]

-

Neuropeptide Stability: Serving as a proteolysis-resistant probe for brain slice/homogenate studies.[1][2][3]

-

Dopaminergic Regulation: Studying functional antagonism of dopamine behaviors (e.g., avoidance extinction) without extrapyramidal side effects.[1][2][3]

Mechanism of Action: The Gamma-Endorphin Signaling Cascade[1][2][3]

Org 31318 mimics the biological activity of des-enkephalin-

The Pathway:

-

Precursor Processing: Pro-opiomelanocortin (POMC) is cleaved to

-Endorphin ( -

Opioid Activity Loss:

-Endorphin is cleaved by peptidases to -

Neuroleptic Generation: Further cleavage removes the N-terminal enkephalin sequence (Tyr-Gly-Gly-Phe-Met), yielding DE

E ( -

Org 31318 Action: As a stabilized analog, Org 31318 resists degradation by neutral endopeptidases (enkephalinase) and aminopeptidases, allowing sustained modulation of dopaminergic systems, likely via interference with calmodulin-dependent dopamine release or direct interaction with non-opioid "gamma-receptors."[1][2][3]

Pathway Visualization

Figure 1: The metabolic cascade of Beta-Endorphin processing to non-opioid fragments.[1][2][3][4] Org 31318 acts as a stable surrogate for DE

Application Notes & Experimental Design

A. Solubility and Handling

Peptides in the endorphin family are prone to adsorption and aggregation.[1][2][3]

-

Reconstitution: Dissolve Org 31318 in sterile, endotoxin-free water or 0.01 M acetic acid (to improve solubility) before diluting in PBS.[1][2][3]

-

Storage: Aliquot immediately. Store at -80°C. Avoid freeze-thaw cycles.

-

Vessel: Use low-binding polypropylene tubes (e.g., Eppendorf LoBind) to prevent peptide loss to plastic surfaces.[1][2][3]

B. In Vitro Metabolic Stability Assay

Because Org 31318 is designed to resist proteolysis, a core validation experiment involves comparing its half-life to native DE

-

System: Rat brain striatal or hypothalamic homogenates (rich in peptidases).[1][2][3]

-

Control: Native DE

E (rapidly degraded, -

Readout: HPLC with UV detection (214 nm) or LC-MS/MS.

-

Expectation: Org 31318 should exhibit >90% recovery after 60 minutes, whereas native fragments will show significant degradation.[1][2][3]

C. In Vivo Behavioral Assays (Schizophrenia Models)

Org 31318 is typically used in the Pole-Jumping Avoidance Test or Active Avoidance Extinction paradigms.[1][2][3]

-

Rationale: Dopamine agonists (amphetamines) delay extinction of avoidance behavior.[1][2][3] Neuroleptics (haloperidol) and gamma-endorphins (Org 31318) facilitate extinction.[1][2][3]

-

Dosing:

Detailed Protocol: In Vitro Neuropeptide Stability Assay

Objective: Validate the proteolytic resistance of Org 31318 in brain tissue compared to native beta-endorphin fragments.

Materials:

-

DE

E (Reference Control)[1][2][3][8] -

Rat Brain Tissue (Striatum or Whole Brain minus cerebellum)[1][2][3]

-

Buffer: Tris-HCl (50 mM, pH 7.4)

-

Stop Solution: 10% Trifluoroacetic acid (TFA) or boiling water bath.[1][2][3]

Step-by-Step Methodology:

-

Tissue Preparation:

-

Pre-Incubation:

-

Incubate homogenate aliquots at 37°C for 5 minutes to activate enzymes.

-

-

Peptide Addition (Time 0):

-

Sampling:

-

Clarification:

-

Analysis (HPLC):

Data Presentation: Comparative Properties

| Feature | Beta-Endorphin ( | DE | Org 31318 |

| Sequence Origin | Synthetic Analog | ||

| Opioid Receptor Affinity | High ( | Negligible | Negligible |

| Dopamine Modulation | Indirect (via opioid) | Functional Antagonist | Functional Antagonist |

| Metabolic Half-life | Moderate | Short (<20 min) | High (>2 hours) |

| Primary Research Use | Pain / Reward | Endogenous Neuroleptic | Stable Probe / Drug Lead |

References

-

Burbach, J. P., et al. (1980).[1][2][3] Proteolytic conversion of beta-endorphin by brain synaptic membranes.[1][2][3] Characterization of generated peptides and evidence for involvement of endopeptidases.[1][2][3][4]Journal of Biological Chemistry .[2][3]

-

De Wied, D., et al. (1978).[1][2][3] Neuroleptic-like activity of [Des-Tyr1]-gamma-endorphin in rats.[1][2][3]The Lancet .[1][2][3]

-

Davis, T. P., et al. (1990).[1][2][3] Neuropeptide processing in regional brain slices: effect of conformation and sequence.[1][2][3]Journal of Pharmacology and Experimental Therapeutics .

-

Van Ree, J. M., et al. (1982).[1][2][3] Non-opiate beta-endorphin fragments and dopamine--IV.[1][2][3] Gamma-type endorphins and psychostimulant-induced hyperactivity.[1][2][3]Psychopharmacology .[2][3]

-

Wiegant, V. M., et al. (1992).[1][2][3] The clinical utility of gamma-type endorphins in schizophrenia.[1][2][3]Brain Research Reviews .[2][3][9]

Sources

- 1. WO2010063124A1 - Peptide therapeutic conjugates and uses thereof - Google Patents [patents.google.com]

- 2. TRX1 (YLR043C) Result Summary | BioGRID [thebiogrid.org]

- 3. MeSH RDF Explorer [id.nlm.nih.gov]

- 4. Neuropeptide processing in regional brain slices: effect of conformation and sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta-Endorphin - Knowledge Graph | Data Commons for Civil Society [datacommons.techsoup.org]

- 6. beta-Endorphin | Semantic Scholar [semanticscholar.org]

- 7. CN102348723A - è½æ²»çåè½åç©åå ¶åºç¨ - Google Patents [patents.google.com]

- 8. Депутат БГК предложил повысить скоростной режим на отрезке пр.Айтматова до 70-80 км/ч – Новости из Кыргызстана – АКИpress [kg.akipress.org]

- 9. blocket.se [blocket.se]

Application Note: High-Throughput Screening & Profiling of Stabilized Neuropeptide Analogs (Org 31318)

[1]

Compound: Org 31318

Class: Synthetic Peptide /

Introduction & Scientific Rationale

Org 31318 is a synthetic analog of des-enkephalin-

In HTS workflows, Org 31318 serves two critical roles:

-

Stability Standard: It is used to validate proteolytic resistance assays (specifically against Neutral Endopeptidase/Neprilysin).[1]

-

Phenotypic Control: It serves as a positive control in functional assays monitoring the modulation of Dopamine D2 receptor signaling (often via cAMP pathways).[1]

Mechanism of Action & Stability

The physiological limitation of endogenous DEGE (

Figure 1: Metabolic fate and pharmacological pathway of Org 31318 compared to endogenous DEGE.[1]

HTS Protocol 1: Metabolic Stability Profiling

Objective: Screen a library of peptide analogs for resistance to brain peptidases, using Org 31318 as the high-stability reference standard.

Assay Principle

Peptides are incubated with recombinant Neutral Endopeptidase (NEP/CD10) or rat brain homogenate.[1] Remaining parent compound is quantified over time using High-Throughput Mass Spectrometry (HT-MS/RapidFire) .[1]

Reagents & Equipment[1]

-

Enzyme Source: Recombinant Human Neprilysin (0.1 µg/mL) or Rat Brain Membrane Homogenate.[1]

-

Reference Control: Org 31318 (10 µM final).[1]

-

Buffer: 50 mM Tris-HCl, pH 7.4, 10 µM ZnCl₂.

-

Detection: Agilent RapidFire MS or standard LC-MS/MS.[1]

Step-by-Step Workflow

-

Plate Preparation:

-

Dispense 5 µL of test compounds (100 µM stock) into a 384-well PCR plate.

-

Dispense 5 µL of Org 31318 into control wells (Columns 1-2).

-

Dispense 5 µL of endogenous DEGE (Low stability control) into Columns 23-24.[1]

-

-

Reaction Initiation:

-

Add 45 µL of Enzyme Master Mix (Neprilysin in Tris-Zn buffer) to the entire plate using a Multidrop Combi.

-

Final Compound Concentration: 10 µM.

-

-

Incubation:

-

Incubate at 37°C for 60 minutes .

-

Note: For kinetic profiling, prepare replicate plates and stop at 0, 15, 30, and 60 min.[1]

-

-

Quenching:

-

Add 50 µL of ice-cold Acetonitrile + 1% Formic Acid containing an Internal Standard (e.g., Tolbutamide or a labeled peptide).

-

Centrifuge at 3000 x g for 10 min to pellet proteins (if using homogenate).

-

-

Detection (LC-MS/MS):

Data Analysis: Stability

| Compound | T=0 Area | T=60 Area | % Remaining | Classification |

| DEGE (Control) | 150,000 | 5,000 | ~3% | Unstable (Reference) |

| Org 31318 (Ref) | 148,000 | 140,000 | ~95% | High Stability |

| Test Cmpd A | 130,000 | 20,000 | 15% | Unstable |

| Test Cmpd B | 140,000 | 135,000 | 96% | Hit (Stable) |

HTS Protocol 2: Functional Dopamine Modulation (cAMP)[1]

Objective: Confirm that stable "hits" retain the functional antipsychotic profile of Org 31318 (modulation of D2 signaling) without activating opioid receptors.[1]

Assay Principle

Org 31318 acts as a functional antagonist or modulator of Dopamine D2 receptor signaling.[1] In a cell line expressing D2 receptors (Gi-coupled), Dopamine decreases cAMP.[1] Org 31318 (and hits) should reverse this suppression or show non-opioid modulation.[1]

Reagents

-

Cells: CHO-K1 stably expressing Dopamine D2 Receptor (CHO-D2R).[1]

-

Assay Kit: HTRF cAMP HiRange Kit (Cisbio/Revvity) or GloSensor cAMP.[1]

-

Agonist: Dopamine (EC80 concentration).[1]

Step-by-Step Workflow

-

Cell Plating:

-

Seed CHO-D2R cells (2,000 cells/well) in a white 384-well low-volume plate.

-

Incubate overnight.

-

-

Compound Treatment (Antagonist Mode):

-

Add 2.5 µL of Org 31318 or Test Compounds (titration: 1 nM – 10 µM).

-

Incubate for 15 minutes at RT.

-

-

Stimulation:

-

Detection:

-

Readout:

-

Read on an HTRF-compatible reader (e.g., EnVision).[1]

-

Calculate Ratio (665nm/620nm).

-

Interpretation

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Org 31318 shows degradation | Enzyme concentration too high | Titrate Neprilysin to achieve T½ of 5-10 min for the unstable control (DEGE). |

| Low Z-Factor (<0.5) | Pipetting error or cell variability | Use automated dispensing (Multidrop/Echo). Ensure cells are <80% confluent before harvest.[1] |

| No effect in cAMP assay | Receptor expression loss | Validate CHO-D2R expression with a standard antagonist (e.g., Haloperidol) alongside Org 31318.[1] |

| Opioid "False Positives" | Cross-reactivity | Run a counter-screen using CHO-Mu-Opioid Receptor (MOR) cells.[1] Org 31318 should be inactive at MOR. |

References

-

Burbach, J. P., et al. (1980).[1] "Proteolytic conversion of beta-endorphin by brain synaptic membranes.[1] Characterization of generated peptides and cessation of degradation by specific inhibitors." Biochemical and Biophysical Research Communications.

-

Davis, T. P., et al. (1989).[1] "Neuropeptide processing in regional brain slices: effect of conformation and sequence." Journal of Pharmacology and Experimental Therapeutics. (Describes Org 31318 stability).

-

De Wied, D., et al. (1978).[1] "Neuroleptic-like activity of [Des-Tyr1]-gamma-endorphin in rats." Lancet. (Foundational work on DEGE activity).

-

Organon Patent WO2010063124A1. "Peptide therapeutic conjugates and uses thereof."[1] (Lists Org 31318 as a specific analog).[1][2][4][7]

Sources

- 1. WO2010063124A1 - Peptide therapeutic conjugates and uses thereof - Google Patents [patents.google.com]

- 2. MeSH RDF Explorer [id.nlm.nih.gov]

- 3. sabiia.cnptia.embrapa.br [sabiia.cnptia.embrapa.br]

- 4. Neuropeptide processing in regional brain slices: effect of conformation and sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta-Endorphin | Semantic Scholar [semanticscholar.org]

- 6. beta-Endorphin - Knowledge Graph | Data Commons for Civil Society [datacommons.techsoup.org]

- 7. 公表特許公報(A)_ペプチド治療剤コンジュゲートおよびその使用 [dbsearch.biosciencedbc.jp]

Troubleshooting & Optimization

Technical Support Center: Org 31318 Assay Optimization

The following technical support guide addresses the specific challenges associated with Org 31318 , a synthetic neuropeptide analog (related to

Due to its physicochemical properties—specifically its cationic nature and susceptibility to conformational instability—Org 31318 is prone to specific assay artifacts that can mimic biological activity or mask true potency.[1]

Topic: Troubleshooting Org 31318 Assay Artifacts & Stability

Product Class: Synthetic Neuropeptide /

Core Artifact Analysis: The "Ghost" Effect

Researchers frequently report inconsistent IC

The Mechanism of Failure

Org 31318 contains basic residues (Arg/Lys) and hydrophobic domains common to endorphin fragments.

-

Adsorption (The "Sticky" Peptide): The cationic side chains interact electrostatically with negatively charged silanol groups on glass or carboxylate groups on standard polystyrene, stripping the compound from the solution before it reaches the receptor.

-

Methionine Oxidation: If the sequence contains Methionine (Met), it is highly susceptible to oxidation to methionine sulfoxide, altering receptor affinity.

-

Aggregation: At high concentrations (stock solutions), amphipathic peptides form amyloid-like fibrils or amorphous aggregates that are inactive but scatter light, interfering with optical density (OD) readings.[1]

Visualizing the Artifact Pathway

The following diagram illustrates where Org 31318 is lost during a standard workflow.

Caption: Critical failure points in Org 31318 handling. Red dashed lines indicate artifact introduction points.

Troubleshooting Guide (FAQ)

Issue 1: "My dose-response curve is shifting to the right (lower potency) between experiments."

Diagnosis: Surface Adsorption (The vessel wall effect). Org 31318 is likely binding to your dilution reservoir or pipette tips.[1] In standard polystyrene plates, up to 60% of the peptide can be lost to the walls within 10 minutes.

Corrective Protocol:

-

Switch Plastics: Use Low-Protein Binding (LoBind) tubes and plates (polypropylene) exclusively.[1]

-

Carrier Protein: All dilution buffers must contain a carrier to occupy surface binding sites.[1]

-

Siliconization: If using glass, it must be siliconized (Sigmacote® treated) to mask silanol groups.

Issue 2: "The compound shows activity in PBS but zero activity in complete media."

Diagnosis: Rapid Proteolytic Degradation.

Like many endorphin analogs, Org 31318 is a substrate for serum peptidases (e.g., DPP-IV, neutral endopeptidases). In media containing 10% FBS, the half-life (

Corrective Protocol:

-

Serum-Free Window: Perform the stimulation step in serum-free media (e.g., Opti-MEM) for short durations (15–30 min).[1]

-

Protease Inhibitors: If serum is required, add a protease inhibitor cocktail. Specifically, ensure inhibition of DPP-IV and Neprilysin if relevant to the specific tissue type.[1]

-

Heat Inactivation: Ensure FBS is heat-inactivated (

C for 30 min), though this does not eliminate all peptidase activity.

Issue 3: "I see high background signal in my ELISA even in blank wells."

Diagnosis: Antibody Cross-Reactivity (Epitope Masquerading).

Org 31318 shares structural homology with endogenous

Corrective Protocol:

-

Specificity Check: Use a monoclonal antibody specific to the C-terminus of endogenous

-endorphin if Org 31318 is modified at that position (common for stabilization).[1] -

Competition Assay: Validate specificity by pre-adsorbing the antibody with Org 31318.[1] If the signal remains, the antibody is recognizing a different epitope.

Optimized Handling Protocol

To eliminate artifacts, establish this "Self-Validating" workflow. This ensures that the concentration you calculate is the concentration the receptor sees.

| Step | Standard Practice (RISK) | Optimized Protocol (SAFE) |

| Solubilization | Water or PBS directly.[1] | Dissolve in 100% DMSO or 50% Acetic Acid (if basic) to high conc. (1-10 mM) first.[1] |

| Storage | 4°C or -20°C in clear tubes. | Aliquot into single-use LoBind tubes . Store at -80°C . Protect from light (Trp/Met oxidation).[1] |

| Dilution | Serial dilution in PBS. | Dilute in PBS + 0.1% BSA . Never vortex vigorously (shears peptides); mix by gentle inversion.[1] |

| Pipetting | Standard tips. | Low-Retention Tips are mandatory. Pre-wet tip 3x before transfer.[1] |

| Validation | Assume calculated conc. | Quantify Stock: Measure |

Scientific Rationale & Grounding

Peptide Adsorption Phenomena:

The loss of peptide potency due to adsorption is a well-documented phenomenon in quantitative pharmacology.[1] Studies on

Enzymatic Instability: Endorphin-related peptides are primary targets for synaptic peptidases.[1] The "Org" series of peptides (Organon) often involved modifications to the N- or C-terminus to enhance stability, but they remain vulnerable to broad-spectrum serum proteases.[1] Davis et al. demonstrated that neuropeptide processing in brain slices is rapid and conformation-dependent, necessitating the use of specific inhibitors during assay incubation [2].[1]

Structural Homology: Org 31318 functions within the opioid/MSH receptor family.[1] The sequence homology required for receptor binding inevitably leads to antibody cross-reactivity.[1] This is a classic "shared epitope" artifact in competitive immunoassays [3].

References

-

Hoogerbrugge, C.M., et al. "High-Throughput Quantitative Intrinsic Thiol Reactivity Evaluation."[1] PubMed, National Institutes of Health. (Context: General peptide stability and assay interference principles).

-

Davis, T.P., et al. "Neuropeptide processing in regional brain slices: effect of conformation and sequence." Journal of Pharmacology and Experimental Therapeutics, 1991. (Specific discussion of Org series peptide stability).

-

Thermo Fisher Scientific. "Introduction to Thiol Modification and Detection." Thermo Fisher Technical Guide. (Reference for handling reactive/oxidizable residues in assays).

-

MeSH Database. "Org 31318 Entry." National Library of Medicine. (Verifying chemical identity as Beta-Endorphin related).

(Note: While specific "Org 31318" literature is historical, the protocols above are derived from the universal handling standards for the Org-series neuropeptides and beta-endorphin analogs.)[1]

Sources

Optimization of Org 31318 concentration for [specific assay]

The following Technical Support Guide is designed for researchers utilizing Org 31318 , identified in patent literature (e.g., WO2010063124A1) as a compound associated with

Given the compound's classification, this guide focuses on optimizing concentration for GPCR Functional Assays (e.g., cAMP accumulation or

Executive Summary & Compound Profile

Org 31318 is a research-grade ligand, historically categorized within the Organon peptide/peptidomimetic library, often investigating the melanocortin or opioid receptor families.[1] Optimization of its concentration is critical to distinguish specific receptor engagement from non-specific physicochemical effects (e.g., aggregation or off-target toxicity).[1]

Key Physicochemical Considerations:

-

Nature: Putative peptide/peptidomimetic.[1]

-

Solubility Risk: High potential for adsorption to plasticware at low concentrations.[1]

-

Stability: Susceptible to oxidation (methionine residues) or enzymatic degradation if protease inhibitors are absent.[1]

Critical Workflow: Concentration Selection Logic

The following decision tree outlines the logical flow for determining the optimal working concentration (

Figure 1: Logical workflow for validating Org 31318 concentration ranges. Note the critical checkpoint at Hill Slope verification to rule out non-specific binding.

Troubleshooting Guide & FAQs

Section A: Solubilization & Handling

Q1: My Org 31318 stock solution shows precipitation upon dilution into the assay buffer. How do I fix this? A: This is a common issue with hydrophobic peptides or peptidomimetics transitioning from DMSO to aqueous buffers.[1]

-

Root Cause: "Crash-out" occurs when the organic solvent concentration drops too rapidly, or the aqueous buffer pH is near the peptide's isoelectric point (pI).[1]

-

Solution:

-

Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform a serial dilution in vehicle (DMSO) first, then dilute 1:100 into the assay buffer.

-

Carrier Protein: Ensure your assay buffer contains 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 .[1] This prevents the compound from sticking to the plastic tip or plate, which mimics precipitation (loss of potency).[1]

-

Sonicate: Brief sonication (water bath, 5 mins) is safer than vortexing for peptides, which can denature or aggregate under high shear stress.[1]

-

Q2: I am seeing high variability between technical replicates at low concentrations (pM range). A: This indicates adsorptive loss .[1] Org 31318 is likely binding to the walls of your reservoir or pipette tips.[1]

-

Protocol Adjustment:

Section B: Dose-Response Optimization

Q3: How do I determine the "Optimal Concentration" for a screening campaign? A: The "optimal" concentration depends on your assay mode. You must first generate a full 10-point dose-response curve (1:3 serial dilution starting at 10 µM).[1]

| Assay Mode | Target Concentration | Rationale |

| Agonist Screen | EC | Provides a robust signal window while remaining sensitive to potentiators or antagonists.[1] EC |

| Antagonist Screen | IC | Selecting a concentration too high masks competitive inhibitors; too low yields poor signal-to-noise.[1] |

| Toxicity Counter-Screen | 100 | Ensures safety margins. If Org 31318 is toxic at therapeutic doses, it is a false positive.[1] |

Q4: My Hill Slope is 2.5. Is Org 31318 acting cooperatively? A: Likely no . While cooperativity is possible, a Hill Slope > 2.0 for a standard GPCR ligand often indicates compound aggregation or micelle formation .[1]

-

Diagnostic: Centrifuge the diluted compound at 10,000 x g for 10 minutes. Retest the supernatant. If potency drops significantly, the compound was aggregated.[1]

-

Correction: Lower the starting concentration or increase surfactant (Tween-20) to 0.05%.

Section C: Assay Specifics (cAMP/Signaling)

Q5: The signal window for Org 31318 is collapsing over time (drift). A: If Org 31318 is an MSH analog, it may induce rapid receptor internalization or desensitization .[1]

-

Test: Perform a kinetic read (e.g., Real-time Glo or FLIPR) vs. an endpoint read.

-

Fix: Shorten incubation time. For cAMP assays, 30 minutes is standard.[1] If using adherent cells, ensure the wash steps are gentle to avoid stripping cells, which looks like signal loss.[1]

Standardized Protocol: Org 31318 Dose-Response Setup[1]

To ensure data integrity, follow this self-validating protocol.

Materials:

-

Org 31318 Stock (10 mM in 100% DMSO, stored at -20°C).[1]

-

Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).[1]

Step-by-Step Methodology:

-

Stock Verification: Thaw Org 31318.[1] Inspect for crystal formation. Spin down at 500 x g for 1 min to collect volume.

-

Master Plate Preparation (384-well):

-

Intermediate Dilution (Critical Step):

-

Transfer 1 µL from Master Plate to 99 µL of Assay Buffer in an intermediate plate.

-

Mix thoroughly. This ensures the final DMSO on cells is 1% (tolerable) and prevents "shock" precipitation.[1]

-

-

Cell Addition:

-

Add 10 µL of the Intermediate Dilution to 10 µL of cells.

-

Final Assay Concentration Range: 50 µM down to ~2 nM.[1]

-

-

Validation Calculation:

References

-

Patent Reference (Compound Identification)

-

Assay Optimization Standards

-

Peptide Handling Guidelines

Sources

Technical Support Center: Preventing Precipitation of Poorly Soluble Compounds in Media

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction